molecular formula C27H27N5O3S B11683546 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide CAS No. 303105-56-8

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11683546
CAS No.: 303105-56-8
M. Wt: 501.6 g/mol
InChI Key: MOTXGLCPYVFARE-LQKURTRISA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole ring.

    Condensation Reaction: The final step involves a condensation reaction between the triazole-sulfanyl intermediate and a hydrazide derivative, resulting in the formation of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s structure and properties.

    Substitution: The phenyl rings and the triazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, hydrazine derivatives

    Substitution: Various substituted phenyl and triazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets through its triazole and hydrazide moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the sulfanyl group, along with the hydrazide moiety, makes it a versatile compound for various applications.

Properties

CAS No.

303105-56-8

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-27(2,3)20-12-10-19(11-13-20)25-30-31-26(32(25)21-7-5-4-6-8-21)36-17-24(35)29-28-16-18-9-14-22(33)23(34)15-18/h4-16,33-34H,17H2,1-3H3,(H,29,35)/b28-16+

InChI Key

MOTXGLCPYVFARE-LQKURTRISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

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